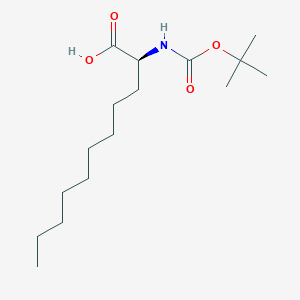

(2S)-2-(Boc-amino)undecanoic acid

描述

(2S)-2-(Boc-amino)undecanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Boc-amino)undecanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

- Start with (2S)-2-amino-undecanoic acid.

- Add di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions to maximize yield and purity. This may involve using automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(2S)-2-(Boc-amino)undecanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as hydrochloric acid or trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the specific functional groups present.

Common Reagents and Conditions

Deprotection: Hydrochloric acid, trifluoroacetic acid.

Substitution: Carbodiimides (e.g., EDC, DCC) for amide bond formation.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: (2S)-2-amino-undecanoic acid.

Substitution: Various amide or peptide derivatives.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

科学研究应用

General Synthetic Route

The synthesis of (2S)-2-(Boc-amino)undecanoic acid typically involves the following steps:

- Starting Material : Begin with (2S)-2-amino-undecanoic acid.

- Protection : React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane.

- Purification : Purify the resulting product using techniques such as recrystallization or chromatography.

Industrial Production

In industrial settings, production can be scaled up by optimizing reaction conditions to enhance yield and purity. This may involve automated reactors and advanced purification techniques.

Scientific Research Applications

This compound has a wide array of applications across various fields:

- Peptide Synthesis : It serves as a protected amino acid building block in the synthesis of peptides, allowing for the construction of complex peptide sequences with specific functionalities.

- Biological Studies : The compound is employed in studies investigating protein structure and function by incorporating it into synthetic peptides, aiding in understanding biological mechanisms .

- Drug Development : Its potential use in drug delivery systems has been explored, particularly as a means to enhance the bioavailability and stability of therapeutic agents.

- Material Science : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in polymer chemistry and materials engineering.

Case Studies and Research Findings

- Peptide Conjugates : A study demonstrated the use of this compound in synthesizing dual-action conjugates targeting specific integrins for cancer therapy. The research highlighted the compound's role in creating effective drug delivery systems that selectively target tumor cells while minimizing off-target effects .

- Biological Evaluation : Another investigation focused on the biological evaluation of compounds synthesized using this compound. The study revealed that these compounds exhibited significant activity against cancer cell lines, showcasing their potential as therapeutic agents .

- Synthetic Versatility : The compound's ability to undergo various chemical reactions—such as deprotection, substitution, oxidation, and reduction—has been extensively documented. This versatility allows researchers to tailor compounds for specific applications effectively.

作用机制

The primary mechanism of action for (2S)-2-(Boc-amino)undecanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation.

相似化合物的比较

Similar Compounds

(2S)-2-(Fmoc-amino)undecanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

(2S)-2-(Cbz-amino)undecanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(2S)-2-(Boc-amino)undecanoic acid is unique due to the Boc group’s ease of removal under mild acidic conditions, making it highly suitable for multi-step synthesis processes. The Boc group also imparts favorable solubility characteristics, which can be advantageous in various applications.

生物活性

(2S)-2-(Boc-amino)undecanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)undecanoic acid, is a synthetic amino acid derivative with notable implications in biological research and pharmaceutical applications. This compound is characterized by its unique structure, which includes a long undecanoic acid chain and a Boc (tert-butoxycarbonyl) protecting group on the amino group. Its biological activity has been explored in various contexts, including its potential as a building block for peptide synthesis and its interactions with biological systems.

- Chemical Formula : C₁₆H₃₁NO₄

- Molecular Weight : 301.43 g/mol

- CAS Number : 1821826-83-8

- Purity : 95% .

Antimicrobial Properties

Research indicates that derivatives of undecanoic acid exhibit antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various fungi and bacteria. The hydrophobic nature of undecanoic acid derivatives allows them to interact effectively with microbial membranes, which is crucial for their antimicrobial action .

Gelation Properties

This compound has been investigated for its gelation properties when combined with other fatty acids. It has been shown to form stable gels, making it a candidate for applications in drug delivery systems where controlled release is essential . The gelation mechanism involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the gel network.

Table: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study conducted on related undecanoic acid derivatives demonstrated significant antimicrobial activity against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were established, indicating that these compounds could serve as potential alternatives to conventional antibiotics .

Study 2: Gelation Properties

In another investigation, researchers synthesized chiral gelators from 11-aminoundecanoic acid and evaluated their gelation properties. The results indicated that the presence of the undecanoic acid moiety enhanced gel formation compared to shorter-chain analogs. This property is particularly beneficial in developing materials for biomedical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic tail facilitates integration into lipid membranes, disrupting microbial cell integrity.

- Hydrogen Bonding : In gel formation, hydrogen bonds between the amino groups and other polar entities stabilize the gel matrix.

- Peptide Formation : The Boc group allows for selective coupling reactions, enabling the synthesis of bioactive peptides.

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKIBOFAOXSLNI-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。